

FG 488 DHPE: A Technical Guide to a pH-Sensitive Membrane Probe

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Compound of Interest		
Compound Name:	FG 488 DHPE	
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Introduction

FG 488 DHPE, also known as Oregon Green 488® DHPE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), is a fluorescently labeled phospholipid analog that has emerged as a powerful tool for investigating pH dynamics at the lipid-water interface of cellular and artificial membranes. This lipophilic probe integrates seamlessly into lipid bilayers, allowing for real-time, quantitative measurements of proton concentration changes in various biological and model systems. Its pH-dependent fluorescence makes it particularly valuable for studying processes involving proton translocation, such as the activity of membrane-bound proton pumps, endocytosis, and vesicle acidification.[1][2][3]

This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation related to the use of **FG 488 DHPE** as a pH-sensitive membrane probe.

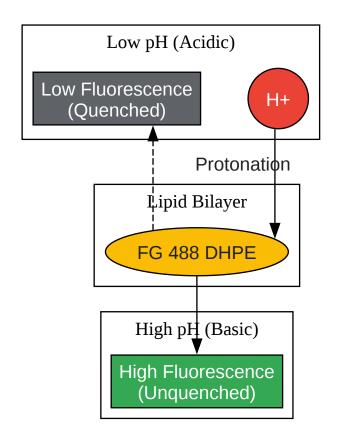
Core Principles of pH Sensing

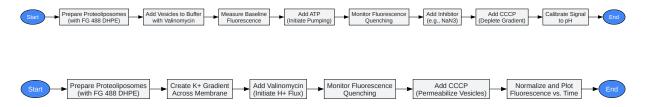
The functionality of **FG 488 DHPE** as a pH sensor is rooted in the pH-dependent fluorescence of its Oregon Green 488 headgroup.[1][4] Oregon Green 488 is a fluorinated derivative of fluorescein, which exhibits greater photostability and a lower pKa than its parent compound.[4] [5] The fluorescence intensity of the Oregon Green 488 moiety is quenched in acidic environments due to the protonation of the fluorophore. As the pH increases, the fluorophore is



deprotonated, leading to a significant increase in fluorescence emission. This relationship between pH and fluorescence intensity allows for the quantitative determination of pH within the probe's sensing range.

The apparent pKa of the probe—the pH at which it is 50% protonated and 50% deprotonated—is a critical parameter. While the free Oregon Green 488 dye has a pKa of approximately 4.7, its conjugation to DHPE and insertion into a lipid bilayer shifts this value into the physiological range.[5][6][7] This shift is influenced by the local membrane environment, including lipid composition and charge.[2]





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